3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize efficient catalytic processes and high-yield reactions to ensure the production of structurally complex benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophilic or electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor, antibacterial, and anti-viral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to key enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer and anti-viral activities.
Other benzofuran derivatives: Exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.
Uniqueness
3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide stands out due to its unique combination of structural features and biological activities. Its isopropylsulfonyl group and benzamido moiety contribute to its distinct chemical properties and potential therapeutic applications .
Properties
IUPAC Name |
3-[(3-propan-2-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(24,25)13-7-5-6-12(10-13)19(23)21-16-14-8-3-4-9-15(14)26-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBZKQQYFPEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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